ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-14(20)12-10(2)16-15(21)17-13(12)23-9-11(19)18-7-5-4-6-8-18/h3-9H2,1-2H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUGHSSZHWFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for industrial production .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: The compound shows promise in the development of anticancer and antiviral drugs.
Industry: It can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis . The compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also belongs to the dihydropyrimidinone class and exhibits similar biological activities.
6-methyl-4-{1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl}-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: These compounds have been studied for their antimicrobial and anticancer properties.
Biological Activity
Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate, a compound with the CAS number 66001-93-2, belongs to the class of pyrimidine derivatives. Its unique structure suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring substituted with various functional groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O3S |
| Molecular Weight | 323.43 g/mol |
| LogP | 2.06 |
| PSA | 46.61 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including ethyl 6-methyl-2-oxo compounds. For instance, related compounds have shown significant antibacterial activity against various strains of bacteria. One study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Pyrimidine-based compounds have been extensively researched for their anticancer properties. Ethyl 6-methyl-2-oxo derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The mechanism by which ethyl 6-methyl-2-oxo compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival. For example, some studies suggest that these compounds may inhibit EGFR phosphorylation, leading to reduced cell viability and increased apoptosis in cancer cells .
Study on Antibacterial Activity
In a recent study published in MDPI, researchers synthesized several pyrimidine derivatives and evaluated their antibacterial efficacy. Ethyl 6-methyl-2-oxo derivatives displayed promising results against both resistant and sensitive bacterial strains. The study concluded that modifications to the pyrimidine structure could enhance antibacterial potency .
Evaluation of Anticancer Effects
Another significant study focused on the anticancer effects of ethyl 6-methyl-2-oxo derivatives against breast cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways, demonstrating their potential as therapeutic agents in oncology .
Q & A
Q. What are the recommended synthetic routes for ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a modified Biginelli reaction, leveraging multicomponent condensation of thiourea, β-ketoester derivatives, and aldehydes. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., FeCl₃ or Bi(OTf)₃) to enhance regioselectivity and yield .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve solubility of the sulfanyl-piperidinyl intermediate .
- Post-Synthetic Modifications : Introduce the sulfanyl-piperidinyl group via nucleophilic substitution under inert atmosphere to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the dihydropyrimidine core and substituents. The piperidinyl proton signals (δ 1.4–3.2 ppm) and sulfanyl group (δ 3.5–4.0 ppm) are critical for structural validation .
- X-ray Crystallography : Resolve regioselectivity ambiguities by analyzing crystal packing and hydrogen-bonding patterns (e.g., N—H···O interactions in the dihydropyrimidine ring) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 366.12) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the sulfanyl group .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure and inhalation of fine particles .
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of the sulfanyl-piperidinyl moiety?
Methodological Answer:
- Protecting Groups : Temporarily protect the piperidinyl nitrogen with Boc (tert-butoxycarbonyl) to direct sulfanyl substitution to the C4 position .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. A shift in carbonyl stretching frequency (1700 → 1680 cm⁻¹) indicates successful substitution .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict favorable transition states for sulfanyl-group incorporation at specific positions .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antibacterial vs. cytotoxicity)?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Dose-Response Curves : Compare EC₅₀ values across assays; discrepancies may arise from off-target effects at higher concentrations .
- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) to rationalize activity differences .
Q. How can researchers determine the impact of the sulfanyl-piperidinyl group on bioactivity compared to other substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituted piperidinyl groups (e.g., morpholine, pyrrolidine) and compare IC₅₀ values in enzyme inhibition assays .
- Metabolic Stability Assays : Use liver microsomes to assess if the sulfanyl group enhances resistance to oxidative metabolism vs. methyl or phenyl analogs .
- Free Energy Perturbation (FEP) : Computational FEP maps binding affinity changes when modifying the sulfanyl-piperidinyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
